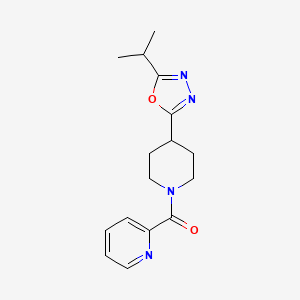

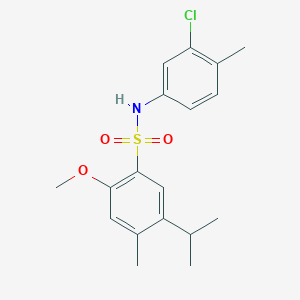

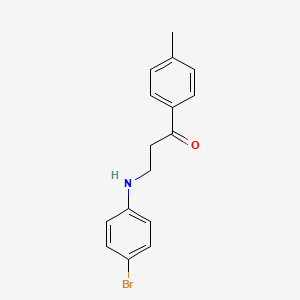

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as PF-06463922, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the receptor tyrosine kinase, ROS1, which is overexpressed in a variety of cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and cholangiocarcinoma.

Applications De Recherche Scientifique

Metabolite Identification and Transporter-Mediated Excretion

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, a compound related to YM758, is explored for its metabolites and their excretion pathways. YM758, an If channel inhibitor, shows its metabolites in urine and plasma, suggesting renal and hepatic uptake pathways involving human organic cation transporter (OCT) and organic anion transporter (OAT) (Umehara et al., 2009).

Antimycobacterial Activity

Research on novel fluoroquinolones, closely related to the mentioned compound, reveals significant antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis. These studies focus on the synthesis and evaluation of compounds like 7l, which demonstrate strong activity against both MTB and MDR-TB (Senthilkumar et al., 2009).

Luminescent Properties and Electron Transfer

Naphthalimide model compounds, which share structural similarity with the mentioned compound, exhibit unique luminescent properties. The study of their fluorescence quantum yields and charge separation provides insights into the potential use of similar compounds in optical applications and molecular probes (Gan et al., 2003).

Photochemistry in Aqueous Solutions

Compounds like ciprofloxacin, structurally related to this compound, undergo significant photochemical reactions in water. These reactions include substitutions and decarboxylation, providing insights into their stability and behavior under various conditions (Mella et al., 2001).

Antibacterial 6,7- and 7,8-Disubstituted Compounds

The study of antibacterial activities in 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids provides insights into the structure-activity relationships essential for antimicrobial potency. These studies help understand how variations in the quinoline structure affect antibacterial effectiveness (Koga et al., 1980).

Antiproliferative Evaluation in Cancer Cell Lines

Derivatives of 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline exhibit significant antiproliferative activities against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. The study also explores the mechanism behind their action, including cell cycle arrest and apoptosis induction (Tseng et al., 2011).

Propriétés

IUPAC Name |

6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-3-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTLULCSNPKUMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)

![tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate](/img/structure/B2383366.png)

![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2383372.png)

![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2383373.png)

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)